molecular formula C10H15N5 B1399006 4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine CAS No. 1250515-64-0

4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine

Cat. No.: B1399006
CAS No.: 1250515-64-0
M. Wt: 205.26 g/mol
InChI Key: LAWMLTCMCHUAOK-UHFFFAOYSA-N
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Description

4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a methyl group and a pyrazolyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like column chromatography and crystallization is common to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and coordination compounds.

Mechanism of Action

The mechanism of action of 4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-4-carbaldehyde
  • 3,5-dimethyl-1H-pyrazole
  • 4-ethyl-1H-pyrazole

Uniqueness

4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

4-methyl-2-[1-(1-methylpyrazol-4-yl)ethyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-7-4-13-15(10(7)11)8(2)9-5-12-14(3)6-9/h4-6,8H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWMLTCMCHUAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C(C)C2=CN(N=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine
Reactant of Route 2
4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine
Reactant of Route 3
4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine
Reactant of Route 5
4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine

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